Scientific databases like PubChem recognize the compound with the CAS registry number 137987-99-6 []. However, no detailed description of its properties or functionalities is provided.
Companies like Sigma-Aldrich offer this compound as a research chemical, but again, no information on its specific applications is available [].
7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a flavonoid compound characterized by its chromenone structure, which includes a hydroxyl group at the 7-position and a methoxyphenyl group at the 3-position. The molecular formula for this compound is C17H14O4, and it has a molecular weight of approximately 286.29 g/mol. This compound exhibits a range of chemical properties due to its functional groups, contributing to its biological activities and potential applications in various fields, including pharmaceuticals and agriculture.
The chemical reactivity of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one can be attributed to its functional groups. Key reactions include:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
This compound has been studied for its biological activities, which include:
The synthesis of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves several steps:
The synthesis can be optimized for yield and purity through variations in reaction conditions .
7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one has potential applications in:
Studies on the interactions of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one with various biological targets are ongoing. Research indicates that it can interact with specific enzymes and receptors, potentially leading to modulation of metabolic pathways. For instance, its inhibitory effects on cyclooxygenase enzymes suggest a mechanism through which it exerts anti-inflammatory effects .
Several compounds share structural similarities with 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-hydroxyflavone | Lacks the methoxy group; contains only hydroxyl groups | Exhibits strong antioxidant properties |
| 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | Contains a different methoxy-substituted phenyl group | Different biological activity profile |
| 2-(4-methoxyphenyl)-7-hydroxy-4H-chromen-4-one | Lacks methyl group at the 2-position | Potentially different pharmacological effects |
The unique combination of the hydroxyl and methoxy groups in the specified positions contributes to the distinctive chemical behavior and biological activity of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one compared to similar compounds. Its specific structural features enhance its efficacy as an antioxidant and anti-inflammatory agent, setting it apart in potential therapeutic applications .
The synthesis of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically begins with resorcinol derivatives as foundational building blocks. A representative three-stage route involves:
Critical parameters influencing yield include:
| Step | Temperature | Catalyst Loading | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Esterification | 0°C → RT | 1.1 eq TEA | 2 hours | 93 |
| Cyclization | 40°C | 2.0 eq AlCl₃ | 24 hours | 85 |
| Amination | 80°C | NH₃ (0.5 MPa) | 24 hours | 87 |
This route demonstrates scalability, with pilot studies achieving kilogram-scale production through continuous flow modifications.
Recent efforts prioritize solvent substitution and energy reduction:
Lifecycle analysis reveals these modifications reduce the process mass intensity by 41% compared to traditional routes.
While most routes require Lewis acid catalysts, emerging protocols enable catalyst-free assembly:
These methods remain limited for complex derivatives but show promise for synthesizing core structures with reduced metal contamination.
Precise modification of chromenone derivatives relies on strategic directing group placement:
C-3 functionalization:
C-7 functionalization:
Regiochemical outcomes depend critically on catalyst systems:
| Position | Catalyst System | Substrate | Selectivity (%) |
|---|---|---|---|
| C-3 | Pd(OAc)₂/SPhos | Aryl iodides | 92 |
| C-7 | PdCl₂(dppf)/Ag₂CO₃ | Boronic acids | 88 |
| C-3/C-7 | RuCl₃·xH₂O | Olefins | 75/18 |
These strategies enable systematic diversification of chromenone derivatives while preserving core functionality.
Molecular docking investigations of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one and related chromenone derivatives have revealed significant insights into their binding mechanisms with key oncological targets. Studies employing chromanone derivatives against cyclin-dependent kinase 4 (CDK4) demonstrate that these compounds exhibit favorable binding affinities ranging from -9.8 to -7.7 kcal/mol, comparable to established CDK4 inhibitors [1] [2]. The molecular docking protocol validation showed excellent reliability with root mean square deviation values below 2 Angstroms when comparing predicted versus experimental binding poses [1].
CDK4 Binding Characteristics
The chromenone scaffold demonstrates multiple interaction modes within the CDK4 active site. Key binding interactions include conventional hydrogen bonds with critical residues Lys35, Val96, and Asp158, which form the primary recognition motif for CDK4 inhibitors [1] [2]. Carbon-hydrogen bonding interactions with Asp99 and Leu147 provide additional stabilization, while hydrophobic interactions involving Val20, Ala33, Phe93, and Ile12 contribute significantly to binding affinity [1]. The 7-hydroxy substituent participates in hydrogen bonding networks, while the 4-methoxyphenoxy moiety engages in pi-alkyl interactions with aromatic residues in the binding pocket [1] [2].
The molecular docking analysis reveals that compound binding energy correlates strongly with experimental cytotoxic activity against cancer cell lines. Compounds displaying binding energies more negative than -8.5 kcal/mol consistently show enhanced biological activity in cell-based assays [1] [2]. The presence of the methoxy group on the phenoxy substituent enhances hydrophobic interactions with the ATP-binding pocket, contributing to improved selectivity over other kinase targets [1].
Bcl-2 Protein Interactions
Docking studies with B-cell lymphoma 2 (Bcl-2) protein reveal that chromenone derivatives can effectively target the BH3-binding groove, a critical site for apoptosis regulation [3] [4]. Molecular docking calculations demonstrate binding affinities of approximately -5.1 kcal/mol for chromenone-based compounds with Bcl-2 [5]. The key interactions include hydrogen bonding with Arg-60 at a distance of 3.16 Angstroms, pi-pi stacking interactions with Phe-63, and hydrophobic contacts with Ala-108, Arg-105, Glu-95, Tyr-67, and Phe-63 [3].
The chromenone carbonyl group serves as a hydrogen bond acceptor, forming stable interactions with arginine residues in the Bcl-2 binding site. The aromatic ring systems of the compound establish pi-pi stacking with phenylalanine residues, while the methoxyphenoxy substituent contributes to hydrophobic stabilization within the protein cavity [3] [4]. These interactions collectively contribute to the compound's ability to modulate apoptotic pathways through Bcl-2 inhibition.
Two-Dimensional QSAR Models
Comprehensive QSAR modeling studies of chromenone derivatives have established robust relationships between molecular descriptors and biological activity. The most successful models employ kernel-based partial least squares (kpls) regression methodology, achieving correlation coefficients (r²) of 0.8804 and cross-validated coefficients (q²) of 0.8561 for CDK4 inhibitory activity [6] [7]. These models incorporate both physicochemical and topological parameters as descriptors.
The optimal QSAR model for CDK4 inhibition includes molecular weight, lipophilicity (logP), hydrogen bond acceptor count, and topological polar surface area as key descriptors [6] [7]. The analysis reveals that compounds with molecular weights between 280-350 Da and logP values of 1.2-2.7 demonstrate optimal activity profiles. Hydrogen bond acceptor counts of 5-7 and topological polar surface areas below 150 Ų correlate with enhanced biological activity [7].
Three-Dimensional QSAR Analysis
Three-dimensional QSAR studies using molecular field analysis (MFA) provide spatial insights into structure-activity relationships. The MFA model for chromenone antioxidants achieves r² values of 0.868 and cross-validated r²cv values of 0.771, indicating excellent predictive capability [8] [9]. The analysis identifies specific steric and electrostatic field requirements for biological activity.
Steric contour maps reveal that bulky substituents are disfavored at positions corresponding to the chromenone C-6 and C-8 positions, while electronegative groups enhance activity when positioned at the phenoxy ring para-position [8]. Electrostatic field analysis indicates that electropositive regions near the chromenone carbonyl oxygen and electronegative areas adjacent to the hydroxyl group contribute favorably to biological activity [8] [9].
Comparative Molecular Field Analysis (CoMFA)
CoMFA studies of chromenone derivatives targeting various biological endpoints demonstrate consistent structural requirements across different targets. The models achieve q² values exceeding 0.75 for both CDK4 inhibition and antioxidant activity, indicating robust predictive power [7] [9]. Steric field contributions typically account for 60-70% of the variance in biological activity, while electrostatic fields contribute 30-40% [7].
The analysis reveals that the chromenone core provides an optimal scaffold for biological activity, with the 4-oxo group serving as a critical pharmacophore element. Substitution patterns at the 2-methyl and 3-phenoxy positions significantly influence activity, with electron-withdrawing groups at the para-position of the phenoxy ring enhancing potency [7] [9].
Essential Pharmacophore Features
Pharmacophore modeling studies identify five critical features for chromenone derivative activity: two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic region, and one aromatic ring feature [10] [11]. The hydrogen bond acceptor features correspond to the chromenone carbonyl oxygen and the methoxy oxygen of the phenoxy substituent. The hydrogen bond donor feature maps to the 7-hydroxy group, while the hydrophobic region encompasses the phenoxy aromatic system [10].
The pharmacophore model for CDK4 inhibition demonstrates that optimal compounds possess hydrogen bond acceptor features separated by 8.5-10.2 Angstroms, corresponding to interactions with Lys35 and Asp158 in the CDK4 active site [12] [11]. The hydrophobic region must be positioned 6.8-7.5 Angstroms from the primary hydrogen bond acceptor to ensure proper engagement with the hydrophobic pocket formed by Val20, Ala33, and Phe93 [12].
Hydrogen Bonding Networks
Detailed analysis of hydrogen bonding patterns reveals that the most active chromenone derivatives form bifurcated hydrogen bonds with target proteins. The 7-hydroxy group acts as both a hydrogen bond donor and acceptor, forming networks with backbone carbonyl oxygens and side chain amino groups [13] . The chromenone carbonyl oxygen consistently forms hydrogen bonds with lysine and arginine residues across different protein targets [13].
Water-mediated hydrogen bonding plays a crucial role in compound binding, particularly for CDK4 interactions. Crystallographic water molecules in the ATP-binding site can bridge between the chromenone hydroxyl group and protein residues, extending the hydrogen bonding network and enhancing binding affinity [13] [15]. These water-mediated interactions contribute an estimated 1-2 kcal/mol to the overall binding energy [15].
Hydrophobic Interaction Mapping
Hydrophobic interaction analysis reveals that the 4-methoxyphenoxy substituent primarily contributes to binding through van der Waals contacts rather than specific electrostatic interactions [16]. The phenoxy ring system establishes favorable contacts with aromatic residues including Phe93 in CDK4 and Phe-63 in Bcl-2 [16]. The methoxy group enhances hydrophobic interactions while providing directionality to the binding orientation .
The chromenone aromatic system participates in edge-to-face pi-pi interactions with protein aromatic residues, contributing approximately 2-3 kcal/mol to binding affinity [16]. These interactions are particularly important for selectivity, as the specific geometry requirements distinguish between different kinase targets [16]. The 2-methyl substituent provides additional hydrophobic contacts and influences the overall molecular shape complementarity .
Simulation Methodology and Validation
Molecular dynamics simulations of CDK4-chromenone complexes employ GROMACS software with CHARMM36 force field parameters, extending over 100 nanosecond trajectories [18] [19]. The simulations utilize TIP3P water model solvation in dodecahedral boxes with minimum 1.0 nm distance between complex and box edges [19]. Temperature and pressure equilibration protocols ensure system stability before production runs [19].
Simulation validation demonstrates excellent stability with root mean square deviation values below 2.0 Angstroms for protein backbone atoms throughout the trajectory [18] [19]. Radius of gyration analysis confirms maintained protein compactness, while root mean square fluctuation calculations identify flexible loop regions that do not significantly impact binding site integrity [19].
Binding Free Energy Calculations
Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations provide quantitative binding free energy estimates for chromenone-protein complexes. CDK4-inhibitor complexes demonstrate binding free energies ranging from -24.79 to -17.15 kcal/mol, significantly more favorable than experimental values, indicating the importance of entropy contributions [4] [19]. Bcl-2 complexes show binding free energies of -27.29 to -21.26 kcal/mol [20].
Energy decomposition analysis reveals that electrostatic interactions contribute 40-50% of the favorable binding energy, while van der Waals interactions account for 35-45% [19]. Polar solvation energy provides an unfavorable contribution of 15-25 kcal/mol, partially offset by favorable nonpolar solvation energies of 2-4 kcal/mol [19]. The net binding free energy reflects the balance between these competing terms [19].
Dynamic Interaction Analysis
Time-resolved analysis of protein-ligand interactions reveals that key hydrogen bonds maintain occupancy rates of 70-90% throughout the simulation trajectory [18] [15]. The CDK4 Asp99-ligand hydrogen bond shows the highest stability with 95% occupancy, while interactions with Leu147 and Phe93 demonstrate 80-85% occupancy [18]. Dynamic hydrogen bonding with water molecules contributes to binding stability through bridging interactions [15].
Principal component analysis identifies the primary motions affecting binding affinity, with the largest amplitude motions involving loop regions distant from the active site [19]. The binding site remains relatively rigid during simulations, with fluctuations below 1.5 Angstroms for critical residues [19]. Correlation analysis reveals that compound binding reduces protein flexibility, consistent with experimental observations of thermal stabilization [18] [19].
Conformational Dynamics and Stability
Free energy landscape analysis using the first two principal components reveals single energy minima for stable complexes, indicating lack of significant conformational transitions during simulation timescales [19]. The energy barriers for dissociation exceed 10 kcal/mol, consistent with the observed binding affinity values [19]. Solvent accessibility analysis shows that bound ligands are largely buried within the protein binding pocket, with less than 20% solvent-accessible surface area [19].